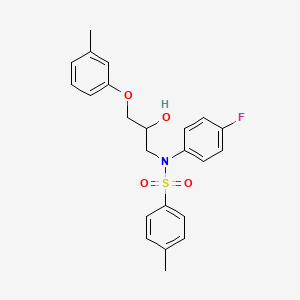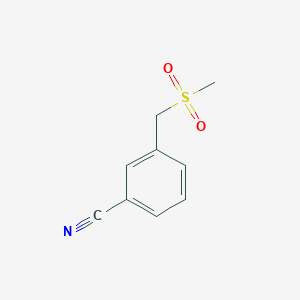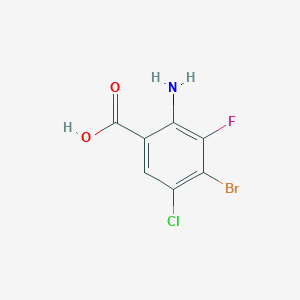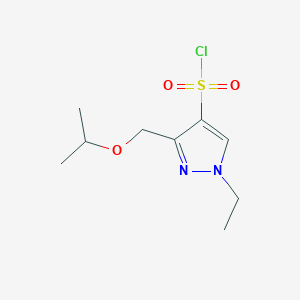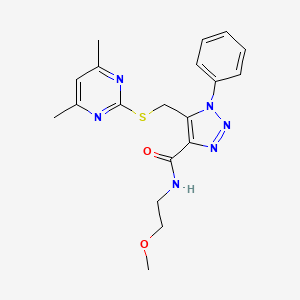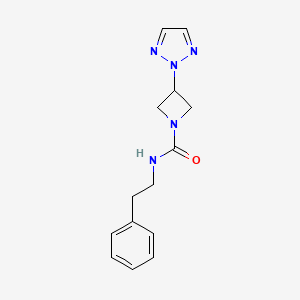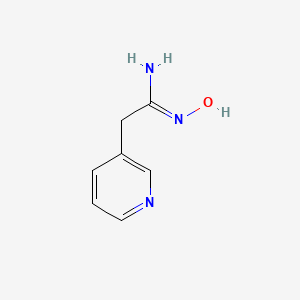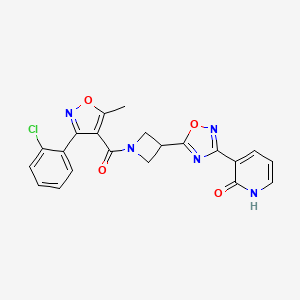
3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex molecule likely to be of interest in the fields of medicinal chemistry and materials science due to its structural features, which include multiple heterocyclic rings such as isoxazole, oxadiazole, azetidine, and pyridinone moieties. These features suggest potential biological activity or unique material properties.
Synthesis Analysis
Research on similar compounds indicates a variety of synthetic routes typically involving multi-step reactions that may include cycloadditions, condensations, and functional group transformations. For instance, Desai and Dodiya (2014) synthesized a series of compounds by reacting quinoline nucleus-containing derivatives with various reagents to introduce 1,3,4-oxadiazole and azetidinone rings, which were characterized by spectroscopic methods such as IR, NMR, and mass spectrometry (Desai & Dodiya, 2014).
Scientific Research Applications
Antimicrobial Activity
- A range of compounds, including those with structures similar to 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, have been synthesized and found to have significant antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing promise in combating microbial infections (Desai & Dodiya, 2014), (Dodiya, Shihory & Desai, 2012).
Antifungal and Antibacterial Properties
- Similar compounds have been shown to exhibit both antifungal and antibacterial properties. This includes effectiveness against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus, indicating a broad spectrum of potential applications in treating infections (Shah, Patel, Prajapati, Vaghari & Parmar, 2014).
Potential Anticancer Applications
- The structure of 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suggests potential applications in anticancer research. Compounds with similar structures have been evaluated for their anticancer activity, showing promising results against various cancer cell lines. This suggests a potential role for these compounds in developing new cancer treatments (Katariya, Vennapu & Shah, 2021).
Antioxidant and Antiradical Activities
- Compounds structurally related to 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one have shown antioxidant and antiradical activities. This indicates potential applications in the development of treatments for diseases caused by oxidative stress and free radicals (Bekircan, Özen, Gümrükçüoğlu & Bektaş, 2008).
Mosquito Larvicidal Activity
- Research has also explored the use of similar compounds for mosquito larvicidal activity. This application is crucial in controlling mosquito-borne diseases, making these compounds potentially valuable in public health initiatives (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen & Rao, 2010).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with the compound.
Future Directions
This involves the study of potential future research directions and applications of the compound.
properties
IUPAC Name |
3-[5-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-11-16(17(25-30-11)13-5-2-3-7-15(13)22)21(29)27-9-12(10-27)20-24-18(26-31-20)14-6-4-8-23-19(14)28/h2-8,12H,9-10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZIURONVQVHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

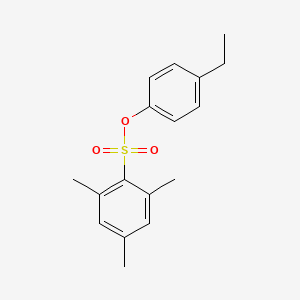
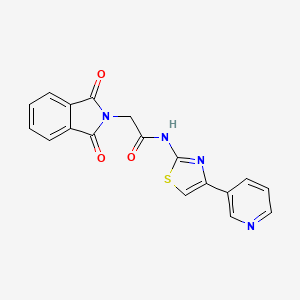
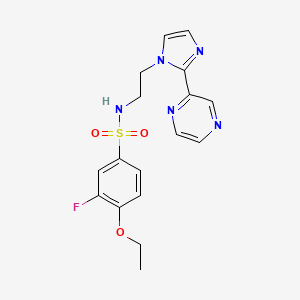
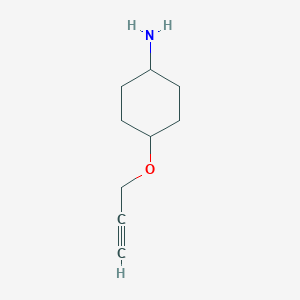
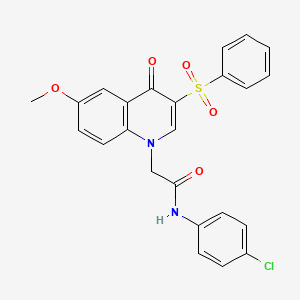
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
